N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrazoles and related heterocycles. Examples include:
3-(Trifluoromethyl)aniline: An aromatic amine with a trifluoromethyl group.
Fluoxetine: An antidepressant drug with a trifluoromethyl group.
Uniqueness
N-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both the trifluoromethyl group and the carboxamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H6F3N3O |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H6F3N3O/c1-10-5(13)3-2-11-12-4(3)6(7,8)9/h2H,1H3,(H,10,13)(H,11,12) |
InChI Key |
IKVSNIBWNAPJFM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(NN=C1)C(F)(F)F |
Origin of Product |
United States |
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